molecular formula C10H9F2NO3 B6939576 Methyl 3-acetamido-2,5-difluorobenzoate

Methyl 3-acetamido-2,5-difluorobenzoate

Cat. No.: B6939576
M. Wt: 229.18 g/mol
InChI Key: OPFIMSZJTKQAOI-UHFFFAOYSA-N
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Description

Methyl 3-acetamido-2,5-difluorobenzoate: is an organic compound with a molecular formula of C10H9F2NO3 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 5 on the benzene ring are replaced by fluorine atoms, and the hydrogen atom at position 3 is replaced by an acetamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-acetamido-2,5-difluorobenzoate typically involves the following steps:

    Nitration: The starting material, methyl 2,5-difluorobenzoate, undergoes nitration to introduce a nitro group at the 3-position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Acetylation: The amino group is acetylated using acetic anhydride to form the acetamido group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Nitration: Using large reactors to nitrate methyl 2,5-difluorobenzoate.

    Continuous Reduction: Employing continuous flow reactors for the reduction step to improve efficiency.

    Automated Acetylation: Utilizing automated systems for the acetylation process to ensure consistency and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-acetamido-2,5-difluorobenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction of the acetamido group can yield the corresponding amine.

    Substitution: The fluorine atoms can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

    Oxidation: Produces carboxylic acids.

    Reduction: Yields amines.

    Substitution: Results in the formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-acetamido-2,5-difluorobenzoate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound is explored for its potential use in the development of advanced materials with unique properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industrial Chemistry: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism by which Methyl 3-acetamido-2,5-difluorobenzoate exerts its effects involves:

    Molecular Targets: The compound interacts with specific enzymes or receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways by binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Methyl 3-acetamido-2,5-difluorobenzoate can be compared with other similar compounds such as:

    Methyl 2,5-difluorobenzoate: Lacks the acetamido group, making it less versatile in medicinal chemistry applications.

    Methyl 3,5-difluorobenzoate: Has fluorine atoms at different positions, affecting its reactivity and applications.

    Methyl 3-acetamido-4,5-difluorobenzoate: Similar structure but with different fluorine atom positions, leading to variations in chemical behavior.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for targeted applications in various fields.

Properties

IUPAC Name

methyl 3-acetamido-2,5-difluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F2NO3/c1-5(14)13-8-4-6(11)3-7(9(8)12)10(15)16-2/h3-4H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPFIMSZJTKQAOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC(=C1F)C(=O)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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